Butadiene Polymerization: CoCl2(PCy3)2 Delivers 1,2 Syndiotactic Polybutadiene, Diverging from cis-1,4 Polymers Obtained with Other Phosphine Ligands
When activated with methylaluminoxane (MAO), CoCl2(PCy3)2 polymerizes 1,3-butadiene to yield a predominantly 1,2 syndiotactic polybutadiene. This microstructure differs fundamentally from the highly cis-1,4 polybutadiene obtained with CoCl2–MAO in the absence of a phosphine ligand, and from the mixed cis-1,4/1,2 structure obtained with CoBr2(PPh3)2–MAO [1]. This demonstrates that the specific PCy3 ligand directs a unique stereochemical outcome.
| Evidence Dimension | Polybutadiene Microstructure (Polymerization of 1,3-butadiene with MAO co-catalyst) |
|---|---|
| Target Compound Data | Predominantly 1,2 syndiotactic polybutadiene |
| Comparator Or Baseline | CoCl2–MAO (no phosphine): Highly cis-1,4 polybutadiene (~97% cis). CoBr2(PPh3)2–MAO: Mixed cis-1,4/1,2 structure. |
| Quantified Difference | Qualitative switch in polymer microstructure from cis-1,4 to 1,2 syndiotactic |
| Conditions | Polymerization of 1,3-butadiene; Co complex activated with methylaluminoxane (MAO) |
Why This Matters
The polymer microstructure directly determines the material's elasticity, abrasion resistance, and dynamic properties, meaning procurement of CoCl2(PCy3)2 is mandatory for synthesizing 1,2 syndiotactic polybutadiene rather than cis-1,4 polybutadiene.
- [1] Ricci, G.; Forni, A.; Boglia, A.; Motta, T.; Zannoni, G.; Canetti, M.; Bertini, F. Synthesis, structure, and butadiene polymerization behavior of alkylphosphine cobalt(II) complexes. Inorganica Chimica Acta 2005, 358 (3), 857-864. View Source
